[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade
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Overview
Description
[N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide, Technical Grade is a specialized chemical compound used primarily in research and industrial applications. This compound is known for its unique structure, which includes a maleimide group and a tetraacetic acid moiety, making it useful in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide typically involves the reaction of ethylenediamine with maleic anhydride to form the maleimidoethyl derivative. This intermediate is then reacted with ethylenediamine-N,N,N’,N’-tetraacetic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the technical grade product.
Chemical Reactions Analysis
Types of Reactions
[N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetraacetic acid moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the maleimide group can yield maleic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
[N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a crosslinking agent in polymer chemistry and as a chelating agent in coordination chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles. The maleimide group can undergo Michael addition reactions with thiol groups, making it useful in bioconjugation techniques. The tetraacetic acid moiety acts as a chelating agent, binding to metal ions and facilitating various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetraacetic Acid (EDTA): A widely used chelating agent with similar metal-binding properties.
N-(2-Maleimidoethyl)ethylenediamine: A compound with a similar structure but lacking the tetraacetic acid moiety.
Uniqueness
[N-(2-Maleimidoethyl]ethylenediamine-N,N,N’,N’-tetraacetic Acid, Monoamide is unique due to its combination of a maleimide group and a tetraacetic acid moiety, providing both reactivity with thiols and strong metal-binding capabilities. This dual functionality makes it particularly valuable in applications requiring both properties.
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O9/c21-11(17-3-4-20-12(22)1-2-13(20)23)7-18(8-14(24)25)5-6-19(9-15(26)27)10-16(28)29/h1-2H,3-10H2,(H,17,21)(H,24,25)(H,26,27)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAIQNRXJGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652621 |
Source
|
Record name | 2,2'-({2-[(Carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}azanediyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185102-85-5 |
Source
|
Record name | 2,2'-({2-[(Carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}azanediyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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